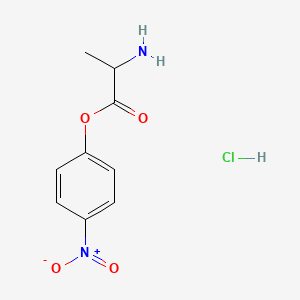
((4-Bromo-3-(bromomethyl)phenyl)ethynyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is an organic compound that features a brominated phenyl ring with a bromomethyl group and an ethynyl group attached to a trimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane typically involves a multi-step processFor example, the compound can be synthesized by the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions such as temperature and solvent choice are critical for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the ethynyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is used as a building block for the synthesis of more complex molecules. Its ability to undergo coupling reactions makes it valuable for constructing biaryl compounds and other aromatic systems .
Biology and Medicine
The compound’s structural features make it a potential candidate for drug discovery and development. It can be used to synthesize molecules with biological activity, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane involves its ability to participate in various chemical reactions. The bromine atoms and ethynyl group provide reactive sites for substitution and coupling reactions, while the trimethylsilane group can stabilize intermediates and influence the overall reactivity of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-Bromophenylethynyl]trimethylsilane: Similar structure but lacks the bromomethyl group.
[4-Bromo-3-methylphenyl]ethynyl]trimethylsilane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
[[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is unique due to the presence of both bromine atoms and the ethynyl group attached to a trimethylsilane moiety. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C12H14Br2Si |
|---|---|
Poids moléculaire |
346.13 g/mol |
Nom IUPAC |
2-[4-bromo-3-(bromomethyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H14Br2Si/c1-15(2,3)7-6-10-4-5-12(14)11(8-10)9-13/h4-5,8H,9H2,1-3H3 |
Clé InChI |
SDNXEZFHXZBJOF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC(=C(C=C1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)

![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)









![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)

